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molecular formula C14H10N4O3 B2367773 N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

Cat. No. B2367773
M. Wt: 282.25 g/mol
InChI Key: QPKROMNIEAEFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132438B2

Procedure details

A 200 mL flask was charged with 2.25 g 3-nitrobenzoic acid (13.46 mmol, 1.0 equiv), 3.59 g 2-aminobenzimidazole (26.92 mmol, 2.0 equiv), 5.63 g O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU, 14.81 mmol, 1.10 equiv), and 1-hydroxybenzotriazole hydrate (HOBT, 14.13 mmol, 1.05 equiv). The flask was then charged with 40 mL DMF, stirring was initiated (magnetic stirrer) and 1.71 mL N-methylmorpholine (NMM, 15.48 mmol, 1.15 equiv) was added in one portion to the suspension. After 6 h, the suspension was diluted with 200 mL of a 10% citric acid solution. After stirring an additional 30 min, the suspension was filtered and the resulting solid was washed (2×H2O, then 2×sat. NaHCO3). The solid was then triturated with EtOAc (30 mL), filtered, and dried under reduced pressure to give 3.16 g of the product as a tan solid (11.2 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.60 (broad s, 2 H), 8.96 (t, J=2.1 Hz, 1 H), 8.55 (d, J=7.8 Hz, 1 H), 8.38 (m, 1 H), 7.78 (t, J=7.9 Hz, 1 H), 7.43 (dd, J=3.2, 5.9 Hz, 2 H), 7.18 (dd, J=3.2, 5.9 Hz, 2 H); MS: ESI(−) m/z 281.1 (M−H).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
14.13 mmol
Type
reactant
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O)([O-:3])=[O:2].[NH2:13][C:14]1[NH:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.O.ON1C2C=CC=CC=2N=N1.CN1CCOCC1>C(O)(=O)CC(CC(O)=O)(C(O)=O)O.CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([NH:13][C:14]1[NH:18][C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[N:15]=1)=[O:9])([O-:3])=[O:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Name
Quantity
3.59 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Name
Quantity
5.63 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
14.13 mmol
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
1.71 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion to the suspension
STIRRING
Type
STIRRING
Details
After stirring an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the resulting solid was washed (2×H2O
CUSTOM
Type
CUSTOM
Details
The solid was then triturated with EtOAc (30 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=NC3=C(N2)C=CC=C3)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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